molecular formula C8H6ClNO4 B8638892 2-Methoxy-5-nitrobenzoyl chloride

2-Methoxy-5-nitrobenzoyl chloride

Cat. No. B8638892
M. Wt: 215.59 g/mol
InChI Key: NFODTGKNJTZWLV-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

2-Methoxy-5-nitro benzoic acid (500 mg, 2.5 mmol) was heated to reflux with thionyl chloride (5 ml) for 4 hr. The excess thionyl chloride was evaporated under reduced pressure to yield 2-methoxy-5-nitro-benzoyl chloride (0.55 g, 100%), which was used as such for the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:17])=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([Cl:17])=[O:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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